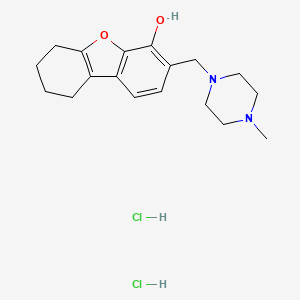

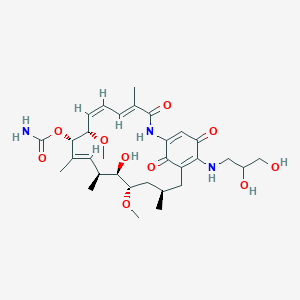

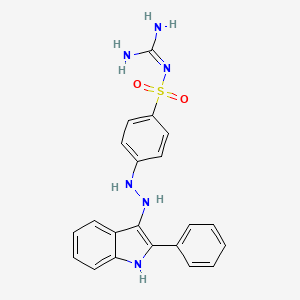

17Aag metabolite M5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17-(Amino)-17-demethoxygeldanamycin, commonly referred to as 17AAG metabolite M5, is an active metabolite of the ansamycin benzoquinone antibiotic 17-(allylamino)-17-demethoxygeldanamycin (17AAG). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 17AAG metabolite M5 involves the biotransformation of 17AAG. In vivo studies have shown that 17AAG is metabolized in the liver to produce this compound . The process involves the action of cytochrome P450 enzymes and microsomal epoxide hydrolase .

Industrial Production Methods

Industrial production of 17AAG and its metabolites, including this compound, typically involves fermentation of Streptomyces species to produce geldanamycin, which is then chemically modified to yield 17AAG . The biotransformation to this compound can be achieved through controlled enzymatic reactions using liver microsomes .

Analyse Des Réactions Chimiques

Types of Reactions

17AAG metabolite M5 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes.

Reduction: Involves the reduction of the quinone moiety.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes in the presence of NADPH.

Reduction: NADH as a reducing agent.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the biotransformation of quinone antibiotics.

Biology: Investigated for its role in modulating heat shock proteins and other cellular stress responses.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit heat shock protein 90 (HSP90).

Industry: Utilized in the development of nanoparticle formulations for targeted drug delivery.

Mécanisme D'action

17AAG metabolite M5 exerts its effects primarily through the inhibition of HSP90, a molecular chaperone involved in the stabilization and activation of various oncogenic proteins . By binding to HSP90, this compound disrupts its function, leading to the degradation of client proteins such as Raf-1 and p185 erbB2 . This results in the inhibition of cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Geldanamycin: The parent compound from which 17AAG is derived.

17-(Allylamino)-17-demethoxygeldanamycin (17AAG): The precursor to 17AAG metabolite M5.

17-Demethoxy 17-[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG): A water-soluble analogue of 17AAG.

Uniqueness

This compound is unique due to its enhanced cellular uptake and preferential accumulation in tumor tissues compared to its parent compound . This makes it a promising candidate for targeted cancer therapy .

Propriétés

Numéro CAS |

169521-73-7 |

|---|---|

Formule moléculaire |

C31H45N3O10 |

Poids moléculaire |

619.7 g/mol |

Nom IUPAC |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2,3-dihydroxypropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H45N3O10/c1-16-10-21-26(33-14-20(36)15-35)23(37)13-22(28(21)39)34-30(40)17(2)8-7-9-24(42-5)29(44-31(32)41)19(4)12-18(3)27(38)25(11-16)43-6/h7-9,12-13,16,18,20,24-25,27,29,33,35-36,38H,10-11,14-15H2,1-6H3,(H2,32,41)(H,34,40)/b9-7-,17-8+,19-12+/t16-,18+,20?,24+,25+,27-,29+/m1/s1 |

Clé InChI |

BDPJPPWISVHITL-AXONLCQGSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)C)OC)OC(=O)N)C)C)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)